molecular formula C16H20BrN3O2 B1400414 tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate CAS No. 1163248-18-7

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate

カタログ番号: B1400414
CAS番号: 1163248-18-7
分子量: 366.25 g/mol
InChIキー: GIRIMNILIOAEHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate is a piperazine-derived small molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 2-position, and a cyano group at the 4-position of the phenyl ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors, PROTAC degraders, and covalent binders. The bromine substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the cyano group enhances electron-withdrawing properties, influencing reactivity and molecular interactions . Its structural rigidity and functional group diversity make it valuable for structure-activity relationship (SAR) studies in drug discovery.

特性

IUPAC Name

tert-butyl 4-(2-bromo-4-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRIMNILIOAEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate, with the CAS number 1163248-18-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C16H20BrN3O2
  • Molecular Weight : 366.25 g/mol
  • IUPAC Name : tert-butyl 4-(2-bromo-4-cyanophenyl)-1-piperazinecarboxylate

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast cancer)15.63Induces apoptosis via p53 activation
Compound BA549 (Lung cancer)0.11Microtubule destabilization
tert-Butyl derivativeU-937 (Leukemia)TBDTBD

These findings suggest that modifications to the piperazine structure can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging evidence indicates that certain piperazine derivatives exhibit neuroprotective properties. The P2X7 receptor has been identified as a target for neuroinflammation, and compounds like tert-butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate may modulate this receptor's activity, thereby influencing neuroinflammatory processes .

Case Studies

  • Study on Anticancer Activity :
    A study conducted on a series of piperazine derivatives demonstrated that modifications, including bromination and cyanation, significantly increased cytotoxicity against MCF-7 and U-937 cell lines. The study utilized flow cytometry to confirm that these compounds induce apoptosis in a dose-dependent manner .
  • Neuroinflammation Research :
    Research utilizing positron emission tomography (PET) imaging has suggested that targeting the P2X7 receptor with piperazine derivatives could provide new avenues for treating neurodegenerative diseases .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents (Position) Key Features Reference
tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate Br (2), CN (4) Bromine enables cross-coupling; CN enhances electrophilicity.
tert-Butyl 4-(4-amino-2-cyanophenyl)-piperazine-1-carboxylate NH₂ (4), CN (2) Amino group facilitates amide coupling; higher solubility in polar solvents.
tert-Butyl 4-(2-cyano-4-nitrophenyl)-piperazine-1-carboxylate CN (2), NO₂ (4) Nitro group increases oxidative stability but reduces biocompatibility.
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-piperazine-1-carboxylate Br (5), CN (3) (pyridine core) Pyridine ring alters π-π stacking; Br position affects reactivity.
tert-Butyl 4-(2-cyano-4-formylphenyl)-piperazine-1-carboxylate CN (2), CHO (4) Formyl group enables Schiff base formation; useful for bioconjugation.

Physical and Spectral Properties

  • Melting Points: Bromine and cyano substituents increase molecular weight, leading to higher melting points compared to amino or formyl analogs (e.g., 180–200°C vs. 150–170°C) .
  • Solubility: The nitro derivative exhibits lower aqueous solubility due to hydrophobicity, while the amino analog is more polar .
  • Spectral Data: ¹H NMR: Aromatic protons for the target compound appear as doublets (δ 7.5–8.0 ppm), whereas the amino analog shows broad NH₂ signals (δ 5.5–6.0 ppm) . MS (ESI): Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 408.1 for the target compound) .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling to functionalize the piperazine ring. For example, tert-butyl piperazine derivatives are often synthesized by reacting brominated aryl halides with Boc-protected piperazine under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with a base like potassium carbonate . Key parameters include:

  • Temperature : Reflux conditions (~100–120°C) to activate the aryl halide.
  • Catalyst : Transition-metal catalysts (e.g., Pd) for coupling reactions.
  • Purification : Silica gel chromatography with gradients of hexane/ethyl acetate (4:1 to 8:1) to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm the piperazine backbone, bromo, and cyano substituents. Deuterated solvents (e.g., CDCl3_3) may cause shifts in aromatic protons due to solvent polarity .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Fragmentation patterns can confirm the tert-butyl group loss (e.g., m/z 243 [M+H-100]+) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How do the bromo and cyano substituents influence the compound’s reactivity in cross-coupling reactions?

The bromo group acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The cyano group can stabilize intermediates via resonance and participate in nucleophilic additions (e.g., hydrolysis to carboxylic acids). Steric hindrance from the tert-butyl group may slow down reactions at the piperazine nitrogen .

Advanced Questions

Q. How can researchers optimize the coupling efficiency of the bromo-substituted aryl group during piperazine ring functionalization?

  • Solvent Selection : High-boiling solvents (e.g., DMF or toluene) improve solubility and reaction kinetics.
  • Ligand Design : Bulky ligands (e.g., Xantphos) enhance Pd-catalyzed coupling by stabilizing active intermediates.
  • Microwave Irradiation : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .
  • Byproduct Analysis : Monitor dehalogenation (e.g., via GC-MS) if reducing conditions are present.

Q. What strategies resolve discrepancies in NMR data when deuterated solvents or temperature variations are used?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., piperazine ring puckering) causing signal splitting.
  • 2D Experiments : HSQC and HMBC to assign overlapping aromatic signals.
  • Solvent Comparison : Use DMSO-d6_6 to observe hydrogen bonding between the cyano group and solvent, which shifts NH protons downfield .

Q. In crystallographic studies, how do molecular packing patterns compare to analogs with different substituents, and what implications arise for solid-state reactivity?

  • Crystal Packing : The bromo and cyano groups participate in halogen bonding and C–H···N interactions, respectively, creating layered structures (e.g., monoclinic P21_1/n symmetry) .
  • Thermal Stability : Stronger intermolecular forces (vs. non-halogenated analogs) increase melting points but may reduce solubility.
  • Solid-State Reactivity : Halogen bonding can orient molecules for topochemical reactions (e.g., photodimerization) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar protocols (e.g., 50% vs. 80%)?

Contradictions often arise from:

  • Impurity in Reagents : Trace moisture in 1,4-dioxane hydrolyzes the Boc group, reducing yield.
  • Scale Effects : Poor heat distribution in large batches lowers efficiency.
  • Workup Differences : Ether extraction (vs. dichloromethane) may lose polar byproducts, artificially inflating purity .

Q. How should researchers address conflicting bioactivity results in cellular assays?

  • Metabolic Stability : The cyano group may undergo enzymatic conversion to amides, altering activity.
  • Membrane Permeability : LogP calculations (e.g., ~2.5 for this compound) suggest moderate permeability, but tert-butyl groups can enhance efflux by P-glycoprotein .
  • Control Experiments : Use structurally analogous compounds (e.g., tert-butyl 4-(2-chlorophenyl) derivatives) to isolate substituent effects .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst loading .
  • Crystallography : Compare unit cell parameters (e.g., a = 6.1925 Å, b = 8.2636 Å) with analogs to predict polymorphism .
  • Biological Assays : Pair SPR (surface plasmon resonance) with molecular docking to validate target binding (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。